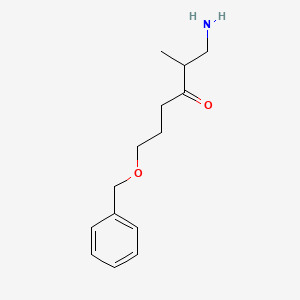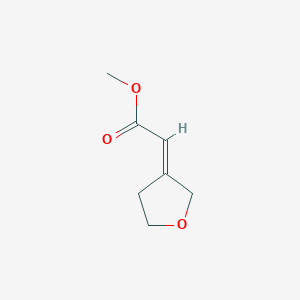![molecular formula C11H14N2O2 B13168618 6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a hydroxymethyl group and a carbaldehyde group as substituents. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and formaldehyde. One common method includes the use of 2,5-dibromopyridine and pyrrolidine in the presence of a base such as sodium hydride, followed by the addition of formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of 6-[3-(Carboxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid.
Reduction: Formation of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a pharmacophore, interacting with various biological targets such as enzymes and receptors. The hydroxymethyl and carbaldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
6-(1-Pyrrolidinyl)nicotinaldehyde: A similar compound with a pyrrolidine ring attached to a nicotinaldehyde moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Another related compound with a boronic acid group instead of a carbaldehyde group.
Uniqueness
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a carbaldehyde group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-1-2-11(12-5-9)13-4-3-10(6-13)8-15/h1-2,5,7,10,15H,3-4,6,8H2 |
InChI 键 |
AKSZRONNERHKPG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1CO)C2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)





![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)


![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)

